molecular formula C9H9N3S B3271497 1h-Benzimidazole-1-ethanethioamide CAS No. 54980-99-3

1h-Benzimidazole-1-ethanethioamide

Cat. No.: B3271497
CAS No.: 54980-99-3
M. Wt: 191.26 g/mol
InChI Key: URDSPZLSKHQYDQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-ethanethioamide is a heterocyclic compound that features a benzimidazole core with an ethanethioamide substituent. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring system makes this compound a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-ethanethioamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid derivative, followed by the introduction of the ethanethioamide group. Common synthetic routes include:

Chemical Reactions Analysis

1H-Benzimidazole-1-ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or dimethyl sulfoxide, and temperatures ranging from room temperature to elevated temperatures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-ethanethioamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in anticancer applications, the compound may inhibit cell proliferation by targeting specific kinases or signaling pathways .

Comparison with Similar Compounds

1H-Benzimidazole-1-ethanethioamide can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Mebendazole: Another antiparasitic drug with a similar mechanism of action.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

    Cyclobendazole: Known for its broad-spectrum antiparasitic activity.

The uniqueness of this compound lies in its ethanethioamide substituent, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSPZLSKHQYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361617
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-99-3
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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